RGFP966

説明

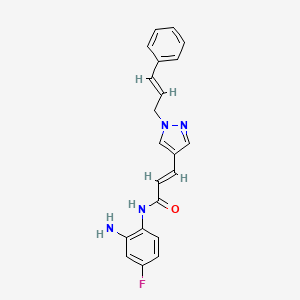

N-(2-amino-4-fluorophenyl)-3-[1-(3-phenylprop-2-enyl)-4-pyrazolyl]-2-propenamide is an aromatic amide and an aromatic amine.

作用機序

- RGFP966 selectively inhibits histone deacetylase 3 (HDAC3) with an IC50 value of 80 nM. Unlike other HDACs, it does not inhibit any other HDACs at concentrations up to 15 μM .

- This compound suppresses HDAC3 expression, leading to several downstream effects:

- This compound’s pharmacokinetic properties include:

Target of Action

Mode of Action

Pharmacokinetics

生物活性

RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3), demonstrating significant biological activity in various preclinical models. This compound has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and neuroprotection. The following sections detail its mechanisms of action, effects on inflammatory pathways, and neuroprotective properties, supported by relevant research findings.

This compound selectively inhibits HDAC3 with an IC50 value of approximately 80 nM, showing no significant inhibition of other class I HDACs at concentrations up to 15 μM . HDAC3 is known to play a crucial role in the regulation of gene expression related to inflammation and cellular stress responses. By inhibiting HDAC3, this compound alters the acetylation status of histones and non-histone proteins, thereby influencing various signaling pathways.

Key Pathways Affected by this compound:

- NF-κB Pathway : this compound has been shown to downregulate pro-inflammatory gene expression by inhibiting the transcriptional activity of NF-κB p65 without affecting its acetylation status. This suggests that this compound may inhibit NF-κB activity through mechanisms other than direct deacetylation .

- Nrf2 Pathway : In models of traumatic brain injury (TBI), this compound promotes the nuclear translocation of Nrf2, a key regulator of antioxidant responses. This activation leads to enhanced expression of downstream antioxidant enzymes and reduced oxidative stress .

In Vitro Studies

In studies using RAW 264.7 macrophages and human bronchial epithelial cells, this compound effectively reduced pro-inflammatory cytokine production upon stimulation with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The compound significantly downregulated genes associated with inflammation while upregulating anti-inflammatory markers .

| Cell Type | Treatment | Pro-inflammatory Cytokines | Anti-inflammatory Markers |

|---|---|---|---|

| RAW 264.7 Macrophages | This compound | Decreased | Increased |

| Human Bronchial Epithelial | This compound | Decreased | Increased |

Ex Vivo Studies

Using precision-cut lung slices from mice, this compound demonstrated similar anti-inflammatory effects. The treatment resulted in decreased expression of pro-inflammatory genes and an increase in anti-inflammatory gene expression, suggesting its potential as a therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD) .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound in models of TBI. The compound was found to reduce brain edema, mitigate histological damage, and enhance neurological functions in rat models subjected to oxidative stress and inflammation. The underlying mechanisms involve:

- Reduction of Reactive Oxygen Species (ROS) : By activating the Nrf2 pathway, this compound decreases ROS levels, which are implicated in secondary brain injury following TBI .

- Inhibition of NLRP3 Inflammasome Activation : this compound significantly inhibited the activation of the NLRP3 inflammasome, which is associated with neuroinflammation .

Case Studies and Research Findings

- Chronic Obstructive Pulmonary Disease (COPD) : In a study focused on COPD models, this compound was shown to effectively attenuate pro-inflammatory gene expression linked to HDAC3 activity, providing a novel approach for therapeutic intervention in inflammatory lung diseases .

- Traumatic Brain Injury (TBI) : In TBI models, this compound not only reduced inflammation but also improved cognitive outcomes by promoting neuroprotective pathways. The study emphasized the dual role of this compound in modulating both oxidative stress and inflammatory responses .

科学的研究の応用

Neuroprotective Effects

Mechanism of Action

RGFP966 exhibits neuroprotective properties primarily through the inhibition of HDAC3, leading to increased histone acetylation which promotes gene expression associated with neuroprotection. Studies have shown that this compound can reduce neuroinflammation and oxidative stress, thereby mitigating neuronal damage in various models of neurological disorders.

Case Study: Huntington's Disease

In a study involving N171-82Q transgenic mice, this compound was administered at doses of 10 mg/kg and 25 mg/kg. The results indicated significant improvements in motor function as assessed by rotarod and open field tests. Furthermore, chronic treatment with this compound significantly reduced striatal volume decline compared to vehicle-treated controls, demonstrating its potential as a therapeutic agent for Huntington's disease .

| Dose (mg/kg) | Motor Function Improvement | Striatal Volume Decline (%) |

|---|---|---|

| 10 | Moderate | 19.3 (vehicle) vs. 5.9 (this compound) |

| 25 | Significant | 19.3 (vehicle) vs. 5.9 (this compound) |

Anti-inflammatory Properties

Mechanism of Action

This compound has been shown to modulate inflammatory pathways by suppressing pro-inflammatory cytokines such as IL-1β and TNF-α. It also inhibits the NLRP3 inflammasome pathway, which is crucial in mediating the inflammatory response .

Case Study: Traumatic Brain Injury

In a rat model of traumatic brain injury, this compound treatment resulted in reduced brain edema and improved neurological function. The compound was found to enhance Nrf2 nuclear translocation, leading to increased antioxidant enzyme activity and decreased reactive oxygen species production .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Brain Edema | High | Significantly Reduced |

| Neurological Function Score | Low | Significantly Improved |

Behavioral Improvements

Mechanism of Action

The behavioral effects of this compound are linked to its ability to enhance memory and learning processes through epigenetic modifications that affect gene expression related to cognition.

Case Study: Cocaine Addiction

A study demonstrated that this compound enhanced extinction learning in a cocaine-conditioned place preference model, suggesting its potential utility in treating addiction disorders .

| Treatment | Conditioned Place Preference Score |

|---|---|

| Control | High |

| This compound | Significantly Lower |

Applications in Spinal Cord Injury

This compound has also shown promise in promoting recovery after spinal cord injury by modulating inflammatory responses and improving functional outcomes. In animal models, treatment with this compound resulted in an improved balance between pro-inflammatory and anti-inflammatory macrophage populations at the injury site .

| Injury Model | BMS Score at 10 dpi |

|---|---|

| Control | Below 2 |

| This compound | Between 3 and 4 |

特性

IUPAC Name |

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVQHYHDYFTPDV-VCABWLAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026037 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357389-11-7 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of RGFP966?

A1: this compound selectively inhibits HDAC3, a class I histone deacetylase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with HDAC3?

A2: While the exact binding mode of this compound to HDAC3 requires further investigation, it is likely similar to other HDAC inhibitors, interacting with the enzyme's catalytic domain and blocking its deacetylase activity. [, , ]

Q3: What are the downstream effects of HDAC3 inhibition by this compound?

A3: HDAC3 inhibition by this compound leads to increased histone acetylation, affecting the expression of various genes involved in diverse cellular processes, including:

- Increased expression of neurotrophic factors: this compound treatment has been shown to elevate the expression of brain-derived neurotrophic factor (BDNF) in various models, potentially contributing to its neuroprotective effects. [, ]

- Modulation of inflammatory pathways: this compound can attenuate the expression of pro-inflammatory cytokines like TNF-α and IL-1β, potentially by interfering with the NF-κB pathway. [, , , , , , , ]

- Regulation of apoptosis: this compound has demonstrated both pro-apoptotic and anti-apoptotic effects depending on the cell type and context. It can induce apoptosis in cancer cells while protecting neurons from apoptosis in neurodegenerative disease models. [, , , , , , ]

- Influence on oxidative stress: this compound has been shown to reduce oxidative stress markers in various models, potentially by activating the Nrf2 antioxidant pathway. [, , , , ]

Q4: What makes this compound a promising therapeutic agent compared to pan-HDAC inhibitors?

A4: this compound's selectivity for HDAC3 offers potential advantages over pan-HDAC inhibitors, including a reduced risk of off-target effects and improved safety profiles. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H19FN4O, and its molecular weight is 374.4 g/mol. [, ]

Q6: Is there information available regarding this compound's compatibility with various materials or its stability under different conditions?

A6: Currently, specific information regarding material compatibility and stability of this compound is limited in the provided research. Further studies are needed to assess its performance and applications under various conditions.

Q7: What disease models have been used to study the therapeutic potential of this compound?

A7: this compound has been investigated in various in vitro and in vivo models, including:

- Neurodegenerative diseases: Alzheimer's disease [, , ], Huntington's disease [], traumatic brain injury [], spinal cord injury [], and optic nerve injury [].

- Cardiovascular diseases: Diabetic cardiomyopathy [, ], hypertension [], and neointimal hyperplasia [].

- Metabolic disorders: Diabetes [, ].

- Cancer: Hepatocellular carcinoma [], B cell lymphoma [], cutaneous T cell lymphoma [], and prostate cancer [].

Q8: What are the key findings from in vivo studies using this compound?

A8: In vivo studies have shown that this compound can:

- Improve motor function and reduce brain damage in models of stroke and TBI. [, ]

- Attenuate neuroinflammation and demyelination in a cuprizone-induced demyelinating mouse model, suggesting potential benefits in multiple sclerosis. []

- Reduce infarct size and improve functional recovery in a model of ischemic stroke. []

- Prevent retinal ganglion cell death after optic nerve injury. []

- Improve memory function in a mouse model of Alzheimer's disease. [, ]

- Reduce aortic fibrosis and inflammation in a mouse model of diabetes. []

- Suppress tumor growth and migration in a model of hepatocellular carcinoma. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。